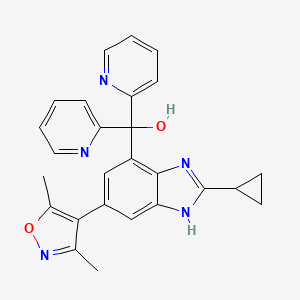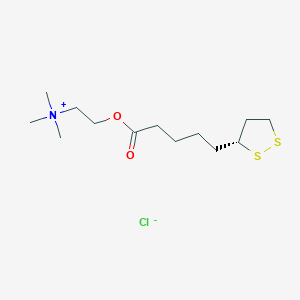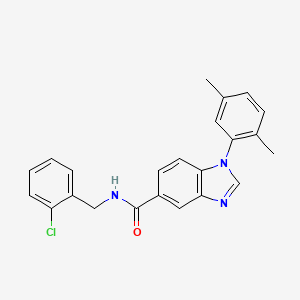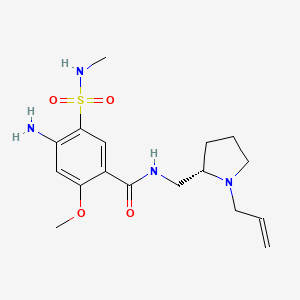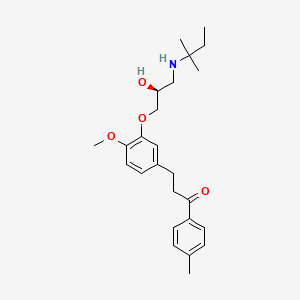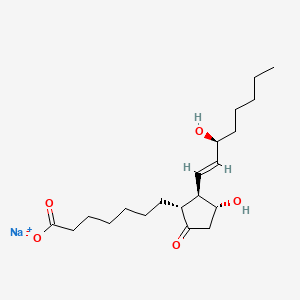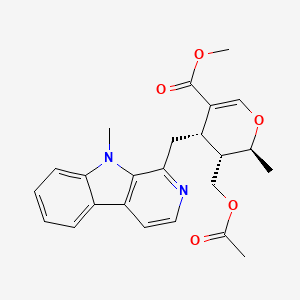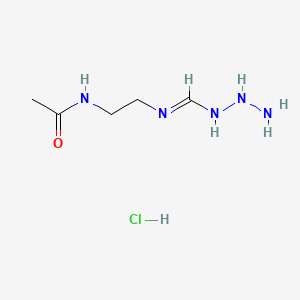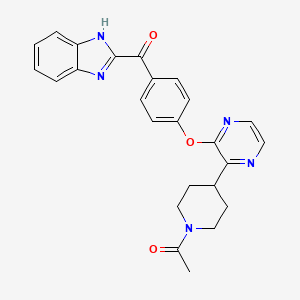
AMG 579
描述
AMG 579 是一种强效、选择性且有效的磷酸二酯酶 10A (PDE10A) 抑制剂。 它已被研究用于其潜在的治疗应用,尤其是在治疗精神分裂症和精神分裂症情感障碍等神经系统疾病方面 .
化学反应分析
AMG 579 经历了几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化以形成各种氧化产物。
还原: 还原反应可以用来修饰 this compound 的化学结构。
取代: 取代反应可能发生,其中分子中的特定官能团被其他基团取代。
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况 .
科学研究应用
AMG 579 因其在科学研究中的潜在应用而被广泛研究,尤其是在化学、生物学和医学领域。它的一些关键应用包括:
作用机制
AMG 579 通过抑制磷酸二酯酶 10A 发挥其作用,磷酸二酯酶 10A 是一种在调节细胞内信号通路中起关键作用的酶。 通过抑制这种酶,this compound 提高了环腺苷单磷酸 (cAMP) 和环鸟苷单磷酸 (cGMP) 的水平,从而导致对细胞功能的各种下游影响 .
相似化合物的比较
AMG 579 在作为磷酸二酯酶 10A 抑制剂的高选择性和效力方面是独一无二的。类似化合物包括:
西格阿佐丹: 磷酸二酯酶 III 的选择性抑制剂。
GSK256066: 磷酸二酯酶 4B 的选择性抑制剂。
西地那非甲磺酸盐: 磷酸二酯酶 5 的抑制剂 .
这些化合物在对不同磷酸二酯酶亚型的选择性和治疗应用方面有所不同。
准备方法
AMG 579 的合成涉及多个步骤,包括制备关键中间体及其随后的偶联。合成路线通常涉及使用各种试剂和催化剂来实现所需的化学转化。 反应条件和工业生产方法的具体细节在公共领域中不易获得 .
属性
IUPAC Name |
1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-16(31)30-14-10-17(11-15-30)22-25(27-13-12-26-22)33-19-8-6-18(7-9-19)23(32)24-28-20-4-2-3-5-21(20)29-24/h2-9,12-13,17H,10-11,14-15H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPDAYJZIRPRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227067-61-9 | |
| Record name | AMG-579 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227067619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMG-579 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8D2TV27D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
